1-(Methylsulfonyl)-4-(2-thienylmethyl)piperazine is a synthetic organic compound classified under the category of sulfonyl piperazines. Its molecular formula is with a molecular weight of approximately 260.4 g/mol. The compound features a piperazine ring substituted with both a methylsulfonyl group and a thienylmethyl group, which contributes to its unique chemical properties and potential applications in various scientific fields.
The synthesis of 1-(Methylsulfonyl)-4-(2-thienylmethyl)piperazine typically involves the following steps:
The reaction is generally conducted in a solvent like dichloromethane at temperatures ranging from 0 to 25°C, ensuring optimal conditions for yield and purity.
The molecular structure of 1-(Methylsulfonyl)-4-(2-thienylmethyl)piperazine can be represented using various chemical notations:
The compound has a distinct structure characterized by:
1-(Methylsulfonyl)-4-(2-thienylmethyl)piperazine can undergo several chemical reactions:
The mechanism of action for 1-(Methylsulfonyl)-4-(2-thienylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. By binding to these targets, it can modulate their activity, influencing various biological pathways. The precise mechanisms can vary depending on the biological system and application being studied.
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 260.4 g/mol |
| IUPAC Name | 1-methylsulfonyl-4-(thiophen-2-ylmethyl)piperazine |
| InChI Key | IMMIRIXICIFVOZ-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)N1CCN(CC1)CC2=CC=CS2 |
1-(Methylsulfonyl)-4-(2-thienylmethyl)piperazine has several notable applications in scientific research:
This compound exemplifies the versatility and potential of sulfonamide derivatives in advancing both academic research and practical applications across multiple disciplines.
CAS No.: 152405-02-2
CAS No.: 1246815-51-9
CAS No.:
CAS No.: